Co 101244 hydrochloride, also known as RO-63-1908 or PD-174494, is a selective antagonist of the N-methyl-D-aspartate receptor subtype containing the GluN2B subunit. This compound has garnered attention for its potential therapeutic applications due to its neuroprotective properties. The molecular formula for Co 101244 hydrochloride is C21H28ClNO3, with a molecular weight of 377.91 g/mol. It is characterized by its solubility in water (up to 100 mM) and dimethyl sulfoxide (up to 50 mM) .
The compound's structure includes a piperidinol moiety, which contributes to its biological activity. Its binding affinity and selectivity for the GluN2B subunit make it a valuable tool in neuroscience research, particularly in studies involving excitotoxicity and neurodegenerative diseases.
Co 101244 hydrochloride blocks the activity of the GluN2B subunit of the NMDA receptor [, ]. This inhibition may influence how nerve cells communicate, potentially affecting learning, memory, and other brain functions [, ]. More research is needed to fully understand the mechanism of action and its long-term effects.
Limited information is available on the safety and hazards of Co 101244 hydrochloride. As with any research compound, proper handling and safety protocols are essential.
NMDA receptors are ligand-gated ion channels crucial for excitatory neurotransmission in the brain. They play a role in various functions, including learning, memory, and synaptic plasticity. Co 101244 hydrochloride specifically binds to the GluN2B subunit, preventing the activation of NMDA receptors containing this subunit [, ]. This selective action allows researchers to study the specific role of GluN2B-containing NMDA receptors in various biological processes.
Studies have shown that Co 101244 hydrochloride exhibits neuroprotective effects in both in vitro and in vivo models [, ]. This suggests that GluN2B-containing NMDA receptors may be involved in neuronal damage associated with neurological disorders like stroke, Alzheimer's disease, and Parkinson's disease. Research using Co 101244 hydrochloride can help elucidate the mechanisms underlying these neurodegenerative conditions.
GluN2B-containing NMDA receptors are believed to play a role in learning and memory processes. By selectively blocking these receptors with Co 101244 hydrochloride, researchers can investigate the specific contribution of GluN2B to these functions []. This approach can provide valuable insights into the mechanisms of learning and memory formation.
Co 101244 hydrochloride exhibits significant neuroprotective effects in both in vitro and in vivo models. Its antagonistic action on GluN2B-containing NMDA receptors plays a crucial role in mitigating excitotoxic damage caused by excessive glutamate signaling .
Co 101244 hydrochloride is characterized by its favorable pharmacokinetic profile, including good solubility and stability under physiological conditions. It is recommended to be stored at +4°C for optimal stability .
The synthesis of Co 101244 hydrochloride involves several key steps that typically include:
While specific synthetic routes may vary, these general steps outline the process used to produce Co 101244 hydrochloride .
Co 101244 hydrochloride is primarily used in research settings focused on neurobiology and pharmacology. Its applications include:
Co 101244 hydrochloride shares similarities with several other compounds that target NMDA receptors or exhibit neuroprotective properties. Below is a comparison highlighting its uniqueness:
Compound Name | Mechanism of Action | Selectivity | Notable Features |
---|---|---|---|
Co 101244 hydrochloride | Antagonist of GluN2B-containing NMDA receptors | High | Potent neuroprotective effects |
Ifenprodil | Antagonist of GluN2B-containing NMDA receptors | Moderate | Used for studying pain mechanisms |
Ro 25-6981 | Selective antagonist of GluN2B | High | Similar action but different structure |
MK-801 | Non-selective NMDA receptor antagonist | Low | Broad spectrum activity |
Co 101244 hydrochloride stands out due to its high selectivity for the GluN2B subunit, making it particularly useful for targeted research applications without affecting other receptor subtypes significantly .